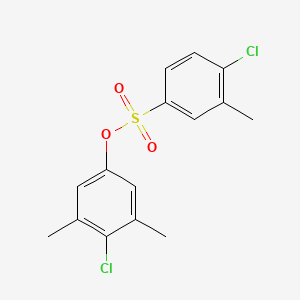

(4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-3,5-dimethylphenol, also known as PCMX or p-Chloro-m-xylenol, is a white or cream crystalline powder with a characteristic odor . It is used as an antibacterial, topical and urinary antiseptic . It is also used as an antiseptic and germicide for mildew prevention .

Molecular Structure Analysis

The molecular formula of 4-Chloro-3,5-dimethylphenol is ClC6H2(CH3)2OH . Its molecular weight is 156.61 .

Physical And Chemical Properties Analysis

4-Chloro-3,5-dimethylphenol has a boiling point of 246 °C, a density of 0.890 g/cm3, and a melting point of 114 - 116 °C . It has a pH value of 6.1 in water and a vapor pressure of 0.25 hPa at 25 °C . It is soluble up to 250 mg/l .

科学的研究の応用

Crystal Structures and Tautomeric States

- The crystal structures of derivatives of 4-chloro-3,5-dimethylphenyl benzenesulfonate, including 4-chloro-5-methyl-2-ammoniobenzenesulfonate, have been determined using laboratory X-ray powder diffraction. These studies also provide insights into their tautomeric states (Bekö, Czech, Neumann, & Schmidt, 2015).

Reactions with Aromatic Nitro Compounds

- 2-Chloro-1,3-dimethylbenzene reacts with aromatic nitro compounds in specific conditions to form compounds like tris(4-chloro-3,5-dimethylphenyl)methanol. This reaction involves a series of benzylations and debenzylations, indicating complex chemical behavior (Austin & Ridd, 1994).

Solvent Influence on Benzenesulfonates

- The influence of different solvents on 2-ammonio-4-chloro-5-methylbenzenesulfonate, an intermediate in synthesizing laked red and yellow azo pigments, has been studied. The reactions in various solvents lead to the formation of different compounds, providing valuable insights into solvent effects (Bekö, Bats, Alig, & Schmidt, 2013).

Synthesis and Molecular Structure

- The synthesis and molecular structure of derivatives like 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized. These studies contribute to understanding the molecular framework and potential applications in organic chemistry (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Advanced Oxidation Processes

- The compound has been explored in advanced oxidation processes like UV/persulfate processes for degrading antimicrobial compounds in wastewater. These studies help understand the kinetics, mechanism, and potential environmental impacts (Li et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O3S/c1-9-8-13(4-5-14(9)16)21(18,19)20-12-6-10(2)15(17)11(3)7-12/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAMYLYOTGGMHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2358283.png)

![N-[(1-Methylindazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2358284.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2358291.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B2358293.png)

![ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2358294.png)

![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)